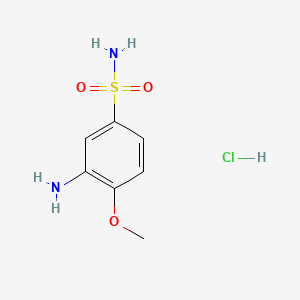

3-Amino-4-methoxybenzenesulfonamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-methoxybenzenesulfonamide hydrochloride: is an organic compound with the molecular formula C₇H₁₁ClN₂O₃S and a molecular weight of 238.69 g/mol . This compound is a derivative of benzenesulfonamide, featuring an amino group at the 3-position and a methoxy group at the 4-position on the benzene ring. It is commonly used in research and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfonating agents such as sulfuric acid or chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonation processes, where the reaction is carried out in continuous flow reactors to ensure consistent quality and yield. The final product is then purified through crystallization or recrystallization techniques to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Amino-4-methoxybenzenesulfonamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

Oxidation: Formation of sulfonic acids or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Applications De Recherche Scientifique

Chemistry: 3-Amino-4-methoxybenzenesulfonamide hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules .

Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Amino-4-methoxybenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity . The sulfonamide group can also participate in binding to active sites of enzymes, thereby affecting their function .

Comparaison Avec Des Composés Similaires

3-Amino-4-hydroxybenzenesulfonamide: Similar structure but with a hydroxyl group instead of a methoxy group.

3-Amino-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a methoxy group.

4-Amino-3-methoxybenzenesulfonamide: Similar structure but with the amino and methoxy groups swapped positions.

Uniqueness: 3-Amino-4-methoxybenzenesulfonamide hydrochloride is unique due to the presence of both an amino and a methoxy group on the benzene ring, which provides distinct chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Overview

3-Amino-4-methoxybenzenesulfonamide hydrochloride, also known by its chemical formula C7H10N2O3S·HCl, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in cancer therapy and enzyme inhibition, particularly targeting carbonic anhydrase (CA) isoforms.

The biological activity of this compound is largely attributed to its interaction with tubulin , a key protein in the cytoskeleton of cells. The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and thereby inhibiting cell division. This leads to a significant impact on the cell cycle, particularly during the mitotic phase, resulting in decreased cell proliferation.

Key Mechanisms

- Inhibition of Tubulin Polymerization : The compound inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

- Enzyme Inhibition : It has been identified as a potential inhibitor of carbonic anhydrase, particularly isoforms CA IX and CA XII, which are often overexpressed in cancerous tissues .

Biological Activity

The biological activities of this compound can be categorized into several areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various human cancer cell lines, including:

- HeLa (cervical cancer)

- HL-60 (acute promyelocytic leukemia)

- AGS (gastric adenocarcinoma)

In vitro studies have shown IC50 values ranging from 0.89 to 9.63 µg/mL, indicating potent cytotoxicity against these cancer cells . The mechanism involves cell cycle arrest in the subG0 phase and activation of apoptotic pathways via caspase activation .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. In vitro tests revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined through microbroth dilution assays, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide | Hydroxyl group instead of methoxy | Moderate anticancer activity |

| 3-Amino-4-chlorobenzenesulfonamide | Chlorine atom instead of methoxy | Enhanced enzyme inhibition |

| 4-Amino-3-methoxybenzenesulfonamide | Amino and methoxy groups swapped | Reduced cytotoxicity |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical research:

- Study on Cancer Cell Lines : A study published in MDPI demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer cell lines through mechanisms involving mitochondrial membrane depolarization and apoptosis induction .

- Enzyme Inhibition Studies : Research focusing on carbonic anhydrase inhibitors revealed that this compound exhibited nanomolar inhibitory activity against CA IX and CA XII isoforms, suggesting its potential use in targeted cancer therapies .

Propriétés

IUPAC Name |

3-amino-4-methoxybenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S.ClH/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;/h2-4H,8H2,1H3,(H2,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOVTUVGTDLHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.69 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.